molecular formula C20H16N2O B14158042 2-Oxo-6-phenyl-4-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile CAS No. 4241-26-3

2-Oxo-6-phenyl-4-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B14158042
CAS No.: 4241-26-3
M. Wt: 300.4 g/mol
InChI Key: UVSLSSVRKPKVQF-UHFFFAOYSA-N
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Description

2-Oxo-6-phenyl-4-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-phenyl-4-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-phenyl-4-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding pyridine derivative.

    Reduction: Formation of tetrahydropyridine derivatives.

    Substitution: Introduction of different substituents at various positions on the dihydropyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce tetrahydropyridine compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Oxo-6-phenyl-4-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile: Lacks the 4-(2-phenylethyl) substituent.

    2-Oxo-4-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile: Lacks the 6-phenyl substituent.

    2-Oxo-6-phenyl-4-methyl-1,2-dihydropyridine-3-carbonitrile: Has a methyl group instead of the 4-(2-phenylethyl) substituent.

Uniqueness

2-Oxo-6-phenyl-4-(2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

4241-26-3

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

2-oxo-6-phenyl-4-(2-phenylethyl)-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C20H16N2O/c21-14-18-17(12-11-15-7-3-1-4-8-15)13-19(22-20(18)23)16-9-5-2-6-10-16/h1-10,13H,11-12H2,(H,22,23)

InChI Key

UVSLSSVRKPKVQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(C(=O)NC(=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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